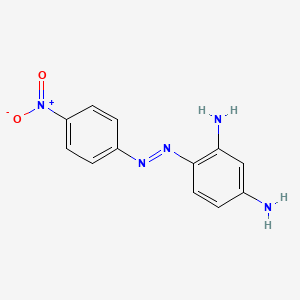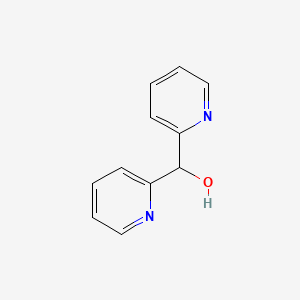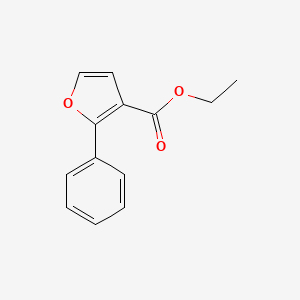
4-((2-アミノエトキシ)エチル)モルホリン
概要
説明
4-((2-Aminoethoxy)ethyl)morpholine is a chemical compound with the molecular formula C8H18N2O2 and a molecular weight of 174.24 g/mol . It is a derivative of morpholine, featuring both amine and ether functional groups. This compound is known for its applications in various fields, including chemistry, biology, and medicine.
科学的研究の応用
4-((2-Aminoethoxy)ethyl)morpholine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is utilized in the development of fluorescent probes for imaging applications.
Medicine: It serves as a precursor for the synthesis of pharmaceutical agents, including antimicrobial and anticancer drugs.
Industry: The compound is employed in the production of corrosion inhibitors and rubber accelerators
作用機序
Target of Action
The primary target of 4-((2-Aminoethoxy)ethyl)morpholine, also known as 2-(2-Morpholin-4-yl-ethoxy)-ethylamine, is the RET kinase . RET kinase is a receptor tyrosine kinase that plays crucial roles in cell growth, differentiation, migration, and survival .
Mode of Action
4-((2-Aminoethoxy)ethyl)morpholine interacts with the RET kinase, inhibiting its activity . This inhibition disrupts the normal signaling pathways of the kinase, leading to changes in cellular processes .
Biochemical Pathways
The inhibition of RET kinase by 4-((2-Aminoethoxy)ethyl)morpholine affects various biochemical pathways. These include pathways involved in cell growth and differentiation . The downstream effects of these disruptions can lead to changes in cellular behavior and function .
Pharmacokinetics
Its molecular weight (17424 g/mol) and predicted boiling point (2669°C) suggest that it may have good bioavailability .
Result of Action
The result of 4-((2-Aminoethoxy)ethyl)morpholine’s action is the inhibition of RET kinase activity, leading to disruptions in cell growth, differentiation, and survival . This can have significant effects at the molecular and cellular levels .
Action Environment
The action, efficacy, and stability of 4-((2-Aminoethoxy)ethyl)morpholine can be influenced by various environmental factors. These can include the presence of other molecules, pH, temperature, and the specific cellular environment in which the compound is acting . .
生化学分析
Biochemical Properties
4-((2-Aminoethoxy)ethyl)morpholine interacts with various enzymes and proteins. For instance, it has been identified as a potential RET kinase inhibitor . RET kinase is a protein that plays a crucial role in cell signaling pathways, particularly those involved in cell growth and differentiation. The interaction between 4-((2-Aminoethoxy)ethyl)morpholine and RET kinase could potentially influence these biochemical reactions .
Cellular Effects
Given its potential role as a RET kinase inhibitor , it may influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
As a potential RET kinase inhibitor , it may exert its effects at the molecular level through binding interactions with the RET kinase, potentially leading to enzyme inhibition or activation, and changes in gene expression.
準備方法
Synthetic Routes and Reaction Conditions
4-((2-Aminoethoxy)ethyl)morpholine can be synthesized through several methods. One common synthetic route involves the reaction of morpholine with 2-chloroethylamine hydrochloride in the presence of a base such as sodium hydroxide. The reaction proceeds through nucleophilic substitution, resulting in the formation of 4-((2-Aminoethoxy)ethyl)morpholine .
Industrial Production Methods
Industrial production of 4-((2-Aminoethoxy)ethyl)morpholine typically involves the dehydration of diethanolamine with concentrated sulfuric acid. This method is efficient and yields high purity products suitable for various applications .
化学反応の分析
Types of Reactions
4-((2-Aminoethoxy)ethyl)morpholine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the amino group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride.
Substitution: Sodium hydroxide, 2-chloroethylamine hydrochloride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce various substituted morpholine derivatives .
類似化合物との比較
Similar Compounds
Morpholine: A simpler analog with similar structural features but lacking the aminoethoxy group.
4-(2-Aminoethyl)morpholine: Another derivative with an aminoethyl group instead of an aminoethoxy group
Uniqueness
4-((2-Aminoethoxy)ethyl)morpholine is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its ability to act as a versatile building block in synthetic chemistry and its applications in various scientific fields highlight its importance .
特性
IUPAC Name |
2-(2-morpholin-4-ylethoxy)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2O2/c9-1-5-11-6-2-10-3-7-12-8-4-10/h1-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXNWGSSVJMXOTP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCOCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20174055 | |
| Record name | 4-((2-Aminoethoxy)ethyl)morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20174055 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20207-13-0 | |
| Record name | 2-[2-(4-Morpholinyl)ethoxy]ethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20207-13-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-((2-Aminoethoxy)ethyl)morpholine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020207130 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-((2-Aminoethoxy)ethyl)morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20174055 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-[(2-aminoethoxy)ethyl]morpholine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.618 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-((2-AMINOETHOXY)ETHYL)MORPHOLINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3KL5GGM6DE | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4'-Bromo-alpha-(phenylmethyl)[1,1'-biphenyl]-4-methanol](/img/structure/B1605048.png)

![5(or 6)-Methyl-7(or 8)-(1-methylethyl)bicyclo[2.2.2]oct-5-ene-2-carbaldehyde](/img/structure/B1605050.png)


![1h-Pyrrole-2,5-dione, 1,1'-[1,2-ethanediylbis(thio-2,1-phenylene)]bis-](/img/structure/B1605055.png)







